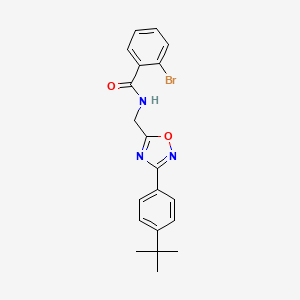
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide, commonly known as PPOP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. PPOP is a member of the oxadiazole family, which is a class of heterocyclic compounds that have been widely studied for their biological and pharmacological properties.
科学的研究の応用
PPOP has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, PPOP has been shown to have anticancer, antifungal, and antibacterial properties. In biochemistry, PPOP has been used as a fluorescent probe to study protein-ligand interactions. In materials science, PPOP has been used as a building block for the synthesis of novel polymers and materials.
作用機序
The mechanism of action of PPOP is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in cancer cells, fungi, and bacteria. PPOP has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In fungi and bacteria, PPOP has been shown to inhibit the synthesis of key cell wall components, leading to cell death.
Biochemical and Physiological Effects:
PPOP has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. In fungi and bacteria, PPOP has been shown to inhibit the synthesis of key cell wall components, leading to cell death. PPOP has also been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the major advantages of PPOP is its versatility in various scientific fields, including medicinal chemistry, biochemistry, and materials science. PPOP is also relatively easy to synthesize, making it a cost-effective option for lab experiments. However, one of the limitations of PPOP is its potential toxicity, which can limit its use in certain applications.
将来の方向性
There are several future directions for the study of PPOP, including the development of new synthetic methods, the investigation of its potential applications in drug discovery and materials science, and the exploration of its mechanism of action. One potential direction is the development of PPOP-based materials for use in drug delivery and tissue engineering. Another potential direction is the investigation of PPOP as a potential treatment for inflammatory and neurodegenerative diseases.
Conclusion:
In conclusion, PPOP is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. PPOP has been shown to have anticancer, antifungal, and antibacterial properties, as well as anti-inflammatory and antioxidant properties. PPOP is relatively easy to synthesize, making it a cost-effective option for lab experiments. However, its potential toxicity can limit its use in certain applications. There are several future directions for the study of PPOP, including the development of new synthetic methods and the investigation of its potential applications in drug discovery and materials science.
合成法
The synthesis of PPOP involves a multi-step process that starts with the reaction of p-toluidine with ethyl chloroacetate to form N-ethyl-p-toluidine. This intermediate is then reacted with hydrazine hydrate and acetic anhydride to form 3-phenyl-1,2,4-oxadiazole-5-carbohydrazide. Finally, this compound is reacted with p-toluenesulfonyl chloride to form PPOP. The overall synthesis of PPOP is shown in Figure 1.
特性
IUPAC Name |
N-(4-methylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-13-7-9-15(10-8-13)19-16(22)11-12-17-20-18(21-23-17)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDOWKQLJKCUJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7714059.png)
![ethyl 4-({[(4-methylphenyl)methyl]carbamoyl}formamido)benzoate](/img/structure/B7714069.png)

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7714079.png)

![N-(3-chloro-4-methoxyphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B7714085.png)







